(S,E)-4-broMo-N-(4-((3-chloro-4-fluorophenyl)aMino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enaMide
Overview
Description
(S,E)-4-broMo-N-(4-((3-chloro-4-fluorophenyl)aMino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enaMide is a useful research compound. Its molecular formula is C22H19BrClFN4O3 and its molecular weight is 521.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S,E)-4-broMo-N-(4-((3-chloro-4-fluorophenyl)aMino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enaMide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,E)-4-broMo-N-(4-((3-chloro-4-fluorophenyl)aMino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enaMide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave Synthesis and Antimicrobial Study
- Heterocyclic compounds, including pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, have been synthesized using microwave irradiation. These compounds exhibit significant antimicrobial activity and have been evaluated for this purpose (Raval, Desai, & Desai, 2012).
Quinazoline-Derivative DOTA-Type Gallium(III) Complex
- A novel DOTA-like chelator involving quinazolin-6-yl was synthesized and characterized for targeting epidermal growth factor receptors. This research focuses on the synthesis, characterisation, and biological studies of this complex (Garcia et al., 2009).
H1-Antihistaminic Agents
- New quinazolin-4(3H)-one derivatives were synthesized and evaluated as H1-antihistaminic agents. These compounds show potential in treating allergies with reduced sedative effects (Alagarsamy et al., 2012).
SPECT Imaging of EGFR Positive Tumours
- Research on the radioiodination of novel EGFR-TK inhibitors, including quinazoline derivatives, indicates potential for SPECT imaging of EGFR positive tumours. This study explores the in vitro and in vivo properties of these derivatives (Fernandes et al., 2007).
Water-Soluble Analogues of Antitumor Agents
- Efforts to increase the water solubility of quinazolin-4-one antitumor agents have led to the synthesis of compounds with improved solubility and cytotoxicity. This research explores the design and synthesis of these analogues (Bavetsias et al., 2002).
properties
IUPAC Name |
(E)-4-bromo-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClFN4O3/c23-6-1-2-21(30)29-19-9-15-18(10-20(19)32-14-5-7-31-11-14)26-12-27-22(15)28-13-3-4-17(25)16(24)8-13/h1-4,8-10,12,14H,5-7,11H2,(H,29,30)(H,26,27,28)/b2-1+/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJWAIKYBNTYPG-YUKKFKLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)C=CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)/C=C/CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,E)-4-broMo-N-(4-((3-chloro-4-fluorophenyl)aMino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enaMide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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